molecular formula C9H17ClFN3 B15112703 1-(2-fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine

1-(2-fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine

Cat. No.: B15112703
M. Wt: 221.70 g/mol
InChI Key: MZGSJDKHPVKVSU-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine is a fluorinated organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine typically involves the following steps:

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, tosylates, hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The fluoroethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H17ClFN3

Molecular Weight

221.70 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-(2-methylpropyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H16FN3.ClH/c1-8(2)5-11-9-6-12-13(7-9)4-3-10;/h6-8,11H,3-5H2,1-2H3;1H

InChI Key

MZGSJDKHPVKVSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CN(N=C1)CCF.Cl

Origin of Product

United States

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